molecular formula C21H21N3O5S B3204804 N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1040633-67-7

N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3204804
CAS No.: 1040633-67-7
M. Wt: 427.5 g/mol
InChI Key: SYPQJCYNUJHISH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 4-methoxybenzenesulfonyl group at position 3 and an acetamide-linked 3,5-dimethylphenyl moiety. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-10-15(2)12-16(11-14)22-19(25)13-24-21(26)9-8-20(23-24)30(27,28)18-6-4-17(29-3)5-7-18/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPQJCYNUJHISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Dimethylphenyl Group: This can be done through nucleophilic substitution reactions using dimethylphenyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous molecules from the literature, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Molecular Formula Reference
N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Dihydropyridazinone 4-Methoxybenzenesulfonyl, 3,5-dimethylphenylacetamide Sulfonyl, acetamide, methyl Not reported C~21~H~21~N~3~O~5~S N/A
N-(3,5-dimethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide Dihydropyrimidinone 4-Ethylbenzenesulfonyl, 3,5-dimethoxyphenylthioacetamide Sulfonyl, thioether, methoxy Not reported C~23~H~24~N~4~O~6~S~2
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano Cyano, carbonyl, methyl 243–246 C~20~H~10~N~4~O~3~S
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o) Hexanamide-tetrahydro-pyrimidine 2,6-Dimethylphenoxyacetamido, tetrahydro-pyrimidinone Hydroxy, amide, oxo Not reported C~41~H~47~N~5~O~6

Structural and Electronic Differences

Core Heterocycles: The dihydropyridazinone core in the target compound differs from the dihydropyrimidinone in and the thiazolo-pyrimidine in . The thiazolo-pyrimidine scaffold () introduces a sulfur atom, which may improve metabolic stability but reduce solubility compared to oxygen-rich dihydropyridazinones .

Substituent Effects: The 4-methoxybenzenesulfonyl group in the target compound contrasts with the 4-ethylbenzenesulfonyl group in . Methoxy groups are electron-donating, which could modulate the sulfonyl group’s electron-withdrawing effects, altering binding affinity in enzyme inhibition. The 3,5-dimethylphenyl acetamide in the target compound provides steric bulk compared to the 3,5-dimethoxyphenyl thioether in .

Functional Group Variations: The thioether linkage in may confer redox sensitivity, whereas the acetamide linkage in the target compound offers hydrolytic stability under physiological conditions. The cyano group in introduces strong electron-withdrawing effects, which are absent in the target compound but could influence reactivity in nucleophilic environments.

Biological Activity

N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its structural features, including a pyridazinone ring and a methoxybenzenesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 1040633-67-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Ring : Achieved through cyclization of hydrazine derivatives with diketones.
  • Introduction of the Methoxybenzenesulfonyl Group : Utilizes sulfonylation reactions with methoxybenzenesulfonyl chloride.
  • Attachment of the Dimethylphenyl Group : Conducted via nucleophilic substitution reactions with dimethylphenyl halides.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its mechanism likely involves modulating enzyme activity or altering receptor signaling pathways, which can lead to therapeutic effects in various conditions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds that inhibit the WNT/β-catenin signaling pathway have shown promise in treating colon cancer by impairing the binding of Dishevelled proteins to Frizzled receptors, thereby reducing cancer cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, a related compound demonstrated significant inhibition of cell proliferation in HCT116 cells with an EC50 value indicating effective potency against tumor cells .
  • Anti-Herpetic Activity : Although not directly studied for this specific compound, related sulfonamide derivatives have exhibited anti-herpetic properties by inhibiting viral replication during late stages of infection, suggesting a broader antiviral potential within this chemical class .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50 (µM)Reference
Compound AInhibition of WNT signaling0.74 ± 0.08
Compound BAnti-herpetic activity-
N-(3,5-Dimethylphenyl) DerivativeTumor growth inhibition7.1 ± 0.6

Q & A

Q. Key Modifications :

Substituent Biological Impact Reference
4-MethoxybenzenesulfonylEnhances solubility and target affinity
3,5-DimethylphenylImproves metabolic stability
Pyridazinone coreCritical for enzyme inhibition

Methodology : Synthesize analogs with systematic substituent changes (e.g., halogenation, alkyl chain variation) and test in parallel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

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